![molecular formula C17H18ClN5O3 B5518404 2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5518404.png)

2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

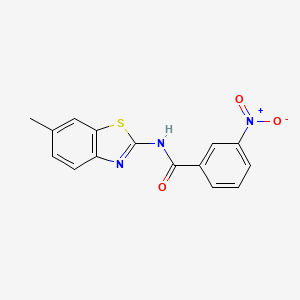

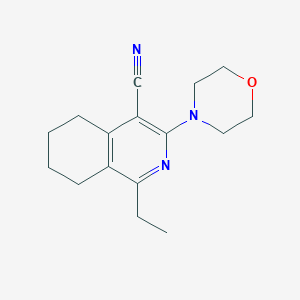

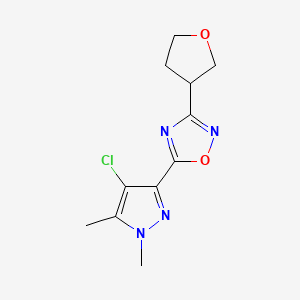

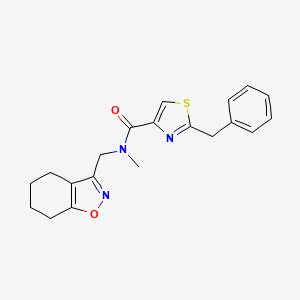

Descripción

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions that can include the formation of isoxazolyl, triazolyl, and acetamide moieties from precursor compounds. For example, the synthesis of isoxazolyl thiazolyl thiazolidinones involves starting from isoxazolyl chloroacetamide, undergoing reactions with thiourea, and further condensation and cyclocondensation processes to yield the final compounds with high yields, demonstrating the intricate steps involved in synthesizing complex molecules with isoxazolyl groups (Rajanarendar et al., 2009).

Molecular Structure Analysis

Structural characterization is crucial for understanding the properties and potential applications of a compound. Single-crystal diffraction techniques alongside IR, 1H NMR, and mass spectral data are often employed to elucidate the structures of synthesized compounds. For instance, the structural characterization of isoxazolyl thiazolyl thiazolidinones was established through these methods, highlighting the importance of detailed structural analysis in the synthesis process (Rajanarendar et al., 2009).

Chemical Reactions and Properties

The reactivity and functional group transformations in the synthesis of complex molecules involve various chemical reactions, including esterification, hydrazinolysis, and cyclocondensation. These reactions are critical for introducing different functional groups and building the molecule's scaffold. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides showcases a series of reactions starting from 4-chlorophenoxyacetic acid to the final compounds, indicating the diverse chemical reactions involved in synthesizing compounds with chlorophenyl and oxadiazole groups (Siddiqui et al., 2014).

Physical Properties Analysis

The physical properties of a compound, including solubility, melting point, and crystallinity, can be influenced by its molecular structure. For instance, the synthesis and crystallization conditions can lead to compounds suitable for structure determination by single-crystal diffraction, providing insights into their physical form and stability (Kariuki et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for further functional group transformations, are determined by the compound's molecular framework. Studies on related compounds, such as the synthesis and characterization of isoxazolyl and triazolyl derivatives, provide valuable information on the chemical behavior and potential applications of these compounds (Rajanarendar et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound has been involved in studies exploring the synthesis of various derivatives with potential biological activities. For instance, Basheer and Rappoport (2006) described the reaction of omega-chloroalkyl isocyanates and isothiocyanate with active methylene compounds, leading to the formation of related heterocyclic compounds (Basheer & Rappoport, 2006).

Anticancer Activity

- A study by Kattimani et al. (2013) synthesized novel 1,2,4-triazolin-3-one derivatives, including a compound similar in structure to the one . These derivatives were evaluated for in vitro anticancer activity against a range of human tumor cell lines, showing promising results (Kattimani et al., 2013).

Antimicrobial and Antifungal Activity

- Research by Rajanarendar et al. (2010) and (2012) involved the synthesis of isoxazolyl derivatives with significant biological activity, including antimicrobial and antifungal properties, which highlights the potential of such compounds in developing new therapeutic agents (Rajanarendar et al., 2010) and (Rajanarendar et al., 2012).

Analgesic and Anti-inflammatory Activity

- The compound's derivatives have also been investigated for their potential analgesic and anti-inflammatory activities. These studies contribute to the understanding of how structural modifications of the compound can lead to different biological activities, which is crucial for drug development (Rajanarendar et al., 2012).

Solubility and Partitioning in Biological Solvents

- A study by Volkova et al. (2020) on a similar triazole compound explored its solubility thermodynamics and partitioning processes in biologically relevant solvents. This research is significant for understanding the pharmacokinetic properties of such compounds (Volkova et al., 2020).

Herbicide and Pesticide Research

- Additionally, Latli and Casida (1995) conducted a study on a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides, providing insights into the agricultural applications of these compounds (Latli & Casida, 1995).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-4-yl]-N-methyl-N-[1-(1,2-oxazol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O3/c1-11(14-8-9-26-20-14)21(3)16(24)10-22-12(2)19-23(17(22)25)15-7-5-4-6-13(15)18/h4-9,11H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTYSRJUQSARAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1CC(=O)N(C)C(C)C2=NOC=C2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1H-imidazol-1-yl)propyl]-9-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518339.png)

![ethyl 4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate](/img/structure/B5518341.png)

![ethyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]amino}benzoate](/img/structure/B5518351.png)

![1-(2-{4-[(2-fluorobenzyl)oxy]phenyl}-1-hydroxy-4-methyl-1H-imidazol-5-yl)ethanone](/img/structure/B5518368.png)

![9-methyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]thieno[2,3-g]azocine](/img/structure/B5518375.png)

![3-(1H-benzimidazol-1-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5518399.png)

![2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride](/img/structure/B5518407.png)

![1-tert-butyl-4-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)carbonyl]-2-pyrrolidinone](/img/structure/B5518415.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-fluorobenzamide](/img/structure/B5518431.png)